molecular formula C9H12O3S B12844844 Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate

Cat. No.: B12844844
M. Wt: 200.26 g/mol
InChI Key: JCVZYFRFXOPWFU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C9H12O3S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis . This compound is characterized by the presence of a thiophene ring substituted with hydroxy, methyl, and carboxylate groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Comparison with Similar Compounds

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C9H12O3S/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h10H,4H2,1-3H3

InChI Key

JCVZYFRFXOPWFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C)C

Origin of Product

United States

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